molecular formula C19H21BrN2O4S B3684360 4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3684360
M. Wt: 453.4 g/mol
InChI Key: NZEGTNVBFPTODE-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields of chemistry and biology due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Sulfonylation: Introduction of a sulfonyl group to the pyrrolidine ring.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or pyrrolidine groups.

    Reduction: Reduction reactions might target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted benzamides.

Scientific Research Applications

4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide
  • 4-Bromo-N-(4-ethoxyphenyl)-3-(morpholine-1-sulfonyl)benzamide

Uniqueness

The unique combination of the bromine, ethoxy, and pyrrolidine-sulfonyl groups in 4-Bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(4-ethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-2-26-16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)27(24,25)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGTNVBFPTODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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